molecular formula C6H4Br2N2O2 B13135251 Methyl 2,4-dibromopyrimidine-5-carboxylate

Methyl 2,4-dibromopyrimidine-5-carboxylate

Katalognummer: B13135251
Molekulargewicht: 295.92 g/mol
InChI-Schlüssel: VUAMOUAEENZISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its bromine substitutions, which can significantly influence its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.

    Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions, with solvents like toluene or DMF and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl pyrimidine.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.

    Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and materials science, where its brominated structure can impart desirable properties to the final products.

Wirkmechanismus

The mechanism of action of Methyl 2,4-dibromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.

    Methyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine substitutions can significantly alter the compound’s chemical properties and biological activity.

    Methyl 2,4-diiodopyrimidine-5-carboxylate:

Uniqueness

Methyl 2,4-dibromopyrimidine-5-carboxylate is unique due to its specific bromine substitutions, which can enhance its reactivity in substitution and coupling reactions

Eigenschaften

Molekularformel

C6H4Br2N2O2

Molekulargewicht

295.92 g/mol

IUPAC-Name

methyl 2,4-dibromopyrimidine-5-carboxylate

InChI

InChI=1S/C6H4Br2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3

InChI-Schlüssel

VUAMOUAEENZISM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(N=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.